LogP Differential: 2,5-Dipropylpyrrole Exhibits Higher Lipophilicity Than 2,5-Dimethylpyrrole
The computed LogP of 2,5-dipropylpyrrole is 2.92, compared to approximately 1.5 for 2,5-dimethylpyrrole . This ~1.4 log unit increase corresponds to approximately a 25-fold greater partition into organic phases, directly impacting extraction efficiency, membrane permeability in biological assays, and solubility profiles in non-polar reaction media. The LogP value is accompanied by a topological polar surface area (TPSA) of 15.79 Ų, confirming low polarity consistent with efficient organic-phase partitioning .
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 2.91970 |
| Comparator Or Baseline | 2,5-Dimethylpyrrole: LogP ≈ 1.5 (estimated from similar computational methods) |
| Quantified Difference | ΔLogP ≈ +1.4 (approximately 25-fold higher lipophilicity) |
| Conditions | Computed property; Chemsrc database values derived from standardized algorithmic prediction . |
Why This Matters
The substantially higher LogP means 2,5-dipropylpyrrole partitions preferentially into organic layers during extraction and exhibits slower aqueous elution in reversed-phase chromatography, making it the preferred choice when working with hydrophobic substrates or when aiming to improve the membrane permeability of derived compounds in medicinal chemistry campaigns.
